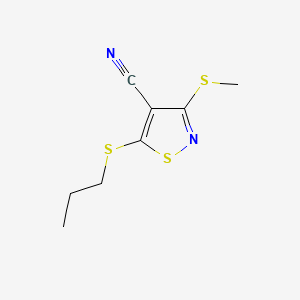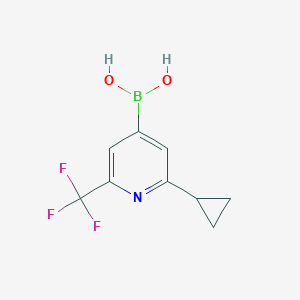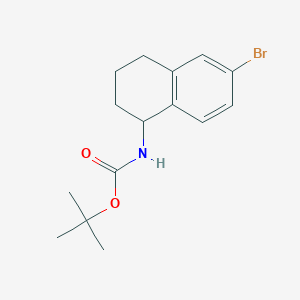
Tert-butyl (6-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester is a chemical compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom, making it a brominated derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the bromination of 1,2,3,4-tetrahydronaphthalene to introduce the bromine atom at the desired position. This is followed by the reaction with carbamic acid and 1,1-dimethylethyl ester under controlled conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
(6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated organic compounds and their biological effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester exerts its effects involves interactions with specific molecular targets. The bromine atom and the carbamic acid ester group play crucial roles in these interactions, affecting the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenol, 1,2,3,4-tetrahydro-: A similar compound without the bromine atom and carbamic acid ester group.
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Another brominated derivative with different substituents.
Uniqueness
(6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the bromine atom and the carbamic acid ester group makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C15H20BrNO2 |
|---|---|
Molecular Weight |
326.23 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-13-6-4-5-10-9-11(16)7-8-12(10)13/h7-9,13H,4-6H2,1-3H3,(H,17,18) |
InChI Key |
JVUOGOODOLRWDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


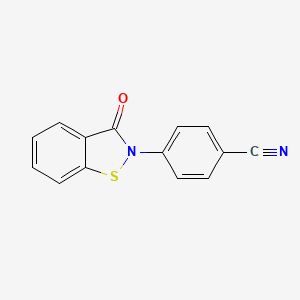
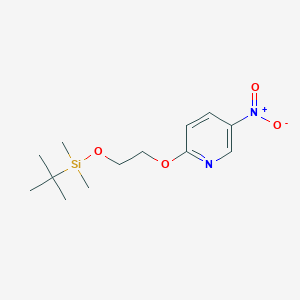

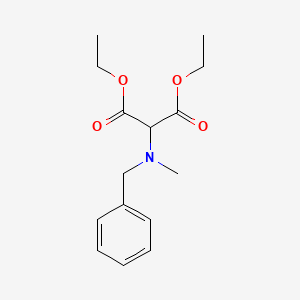
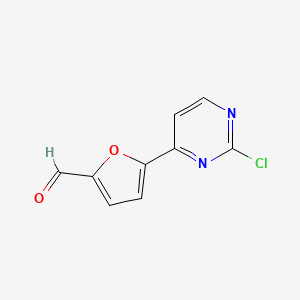
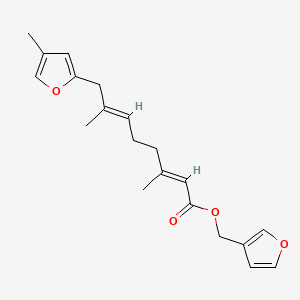
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)
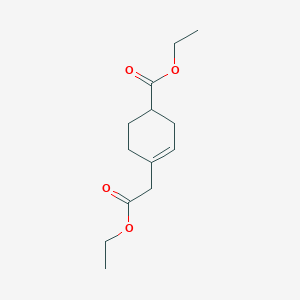
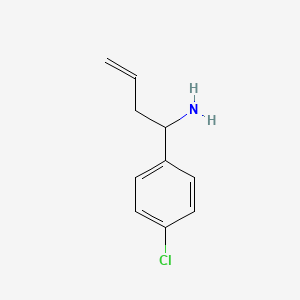
![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)
